molecular formula C26H24O10 B058020 Amidepsine D

Amidepsine D

Cat. No.: B058020
M. Wt: 496.5 g/mol
InChI Key: KODVVMZOLYYCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amidepsine D is a fungal metabolite isolated from the culture broth of Humicola sp. FO-2942. It is known for its ability to inhibit diacylglycerol acyltransferases (DGAT), enzymes involved in lipid metabolism

Scientific Research Applications

Amidepsine D has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Amidepsine D is primarily obtained through fermentation processes involving the fungus Humicola sp. FO-2942 The culture broth is subjected to extraction and purification steps to isolate the compound

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Humicola sp. FO-2942. The fermentation broth is processed to extract and purify the compound. This method ensures a consistent supply of this compound for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Amidepsine D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    Amidepsine A: Another member of the Amidepsine family, also isolated from fungal sources.

    Amidepsine B: Similar in structure and function to Amidepsine D, with slight variations in its chemical composition.

    Amidepsine C: Shares structural similarities with this compound but differs in its biological activity.

Uniqueness of this compound

Its unique structure and biological activity make it a valuable compound for scientific research and therapeutic development .

Properties

IUPAC Name

4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O10/c1-12-7-16(9-18(27)21(12)24(29)30)35-25(31)22-13(2)8-17(10-19(22)28)36-26(32)23-14(3)6-15(33-4)11-20(23)34-5/h6-11,27-28H,1-5H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODVVMZOLYYCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between Amidepsine D and 2,4-di-O-methylgryphoric acid?

A1: According to the research paper "Amidepsines, inhibitors of diacylglycerol acyltransferase produced by Humicola sp. FO-2942. II. Structure elucidation of amidepsines A, B and C," this compound is identified as 2,4-di-O-methylgryphoric acid. [] This means they are the same compound.

Q2: Does this compound impact angiogenesis, and if so, how?

A2: While the provided abstract for the paper "The diacylglycerol acetyltransferase inhibitors xanthohumol and this compound reveal lipid synthesis as a promoter of angiogenesis" does not explicitly describe this compound's mechanism of action, it suggests that this compound, along with xanthohumol, acts as a diacylglycerol acetyltransferase inhibitor. [] The research reveals that inhibiting lipid synthesis, a process in which DGAT plays a crucial role, can hinder angiogenesis. This implies that this compound's ability to inhibit DGAT likely disrupts lipid synthesis, thereby suppressing angiogenesis.

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